2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile
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Overview
Description
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C11H7F6NO2 and a molecular weight of 299.17 g/mol . It is known for its unique structure, which includes two trifluoroethoxy groups attached to a benzonitrile core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with molecular targets through its trifluoroethoxy groups and nitrile functionality. These interactions can affect various biochemical pathways, although detailed studies on its specific molecular targets and pathways are limited .
Comparison with Similar Compounds
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile can be compared with other similar compounds, such as:
2,6-Dichlorobenzonitrile: A precursor in its synthesis, which lacks the trifluoroethoxy groups.
2,6-Difluorobenzonitrile: Similar in structure but with fluorine atoms instead of trifluoroethoxy groups.
2,6-Dimethoxybenzonitrile: Contains methoxy groups instead of trifluoroethoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its trifluoroethoxy groups, which impart distinctive chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,6-bis(2,2,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO2/c12-10(13,14)5-19-8-2-1-3-9(7(8)4-18)20-6-11(15,16)17/h1-3H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZUTZJZUYWBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCC(F)(F)F)C#N)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371113 |
Source
|
Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93624-57-8 |
Source
|
Record name | 2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93624-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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